molecular formula C18H13BrO2 B3604298 2-bromobenzyl 1-naphthoate CAS No. 832121-96-7

2-bromobenzyl 1-naphthoate

Cat. No.: B3604298
CAS No.: 832121-96-7
M. Wt: 341.2 g/mol
InChI Key: QTWZEVPFMGKTME-UHFFFAOYSA-N
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Description

2-Bromobenzyl 1-Naphthoate is a synthetic organic compound of interest in research and development. It combines a 1-naphthoate moiety with a 2-bromobenzyl group, making it a potential intermediate for the synthesis of more complex molecules. While specific studies on this exact ester are limited, its structure suggests utility in several areas. The bromine atom on the benzyl group is a versatile handle for further functionalization, particularly through metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which are fundamental to constructing carbon-carbon bonds in medicinal and materials chemistry . The naphthalene ring system is a common scaffold in compounds studied for various applications, including materials science and as a precursor for ligands . Researchers might also explore its use as a derivative or pro-drug form of 1-naphthoic acid, a compound classically synthesized via the carboxylation of naphthyl Grignard reagents . This product is provided as a high-purity solid for laboratory use. It is intended for research purposes as a chemical building block or standard. Intended Use: For Research Use Only. This compound is not for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)methyl naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO2/c19-17-11-4-2-7-14(17)12-21-18(20)16-10-5-8-13-6-1-3-9-15(13)16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWZEVPFMGKTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246204
Record name (2-Bromophenyl)methyl 1-naphthalenecarboxylate
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Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832121-96-7
Record name (2-Bromophenyl)methyl 1-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832121-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)methyl 1-naphthalenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for 2 Bromobenzyl 1 Naphthoate

Synthesis of Key Precursors

The successful synthesis of 2-bromobenzyl 1-naphthoate (B1232437) relies on the availability of its two key building blocks: 1-naphthoic acid and 2-bromobenzyl alcohol.

Synthesis of 1-Naphthoic Acid

Several synthetic routes are available for the preparation of 1-naphthoic acid.

Grignard Reagent Carboxylation: A common and effective method involves the reaction of the Grignard reagent derived from 1-bromonaphthalene (B1665260) with carbon dioxide. wikipedia.org

Hydrolysis of 1-Naphthonitrile: 1-Naphthonitrile can be hydrolyzed to 1-naphthoic acid under basic or acidic conditions. For example, heating with sodium hydroxide (B78521) in alcohol in a sealed tube yields the acid. prepchem.com

Oxidation of 1-Methylnaphthalene (B46632): Oxidation of the methyl group of 1-methylnaphthalene can produce 1-naphthoic acid, although this can sometimes lead to over-oxidation and ring cleavage.

Ru-Catalyzed C-H Activation: Modern methods include the ruthenium-catalyzed [2+2+2] benzannulation of phthalic acids or anhydrides with two alkynes, which can produce multisubstituted 1-naphthoic acids. acs.org

Direct Carboxylation of Naphthalene (B1677914): A method for the direct carboxylation of naphthalene using carbon dioxide in the presence of a Lewis acid catalyst has also been reported. google.com

Table 5: Comparison of Synthetic Routes to 1-Naphthoic Acid

Method Starting Material Key Reagents Advantages Disadvantages
Grignard Reaction 1-Bromonaphthalene Mg, CO₂ Good yield, common lab procedure Requires anhydrous conditions
Nitrile Hydrolysis 1-Naphthonitrile NaOH or H₂SO₄ High yield Harsh conditions (high temp/pressure)
C-H Activation Phthalic Acid/Anhydride (B1165640), Alkynes Ru catalyst, O₂ Atom economical, access to substituted derivatives Requires specialized catalyst

Synthesis of 2-Bromobenzyl Alcohol

The primary method for synthesizing 2-bromobenzyl alcohol is the reduction of 2-bromobenzoic acid or its derivatives.

Reduction of 2-Bromobenzoic Acid: 2-Bromobenzoic acid can be reduced to 2-bromobenzyl alcohol using a reducing agent like sodium borohydride (B1222165) in the presence of boron trifluoride etherate in tetrahydrofuran (B95107). prepchem.com

Reduction of 2-Bromobenzaldehyde (B122850): If available, 2-bromobenzaldehyde can be readily reduced to the corresponding alcohol using mild reducing agents such as sodium borohydride.

Table 6: Synthesis of 2-Bromobenzyl Alcohol

Starting Material Reagents Solvent Yield

Preparation of 2-bromobenzyl Alcohol (from 2-bromotoluene (B146081) or related)

The primary starting material for the alcohol portion of the target ester is 2-bromobenzyl alcohol. A common and practical synthetic route to this alcohol begins with 2-bromotoluene. The synthesis is typically a two-step process:

Radical Bromination of 2-bromotoluene: The first step involves the free-radical bromination of the methyl group of 2-bromotoluene to form 2-bromobenzyl bromide. This reaction is selectively initiated at the benzylic position, which is more reactive towards radical halogenation than the aromatic ring. The reaction is typically carried out by treating 2-bromotoluene with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or by using elemental bromine under UV irradiation. prepchem.comchemicalbook.com For instance, a method involves dissolving 2-bromotoluene in a solvent like carbon tetrachloride and adding bromine dropwise while irradiating with a photolamp. prepchem.com

Hydrolysis of 2-bromobenzyl Bromide: The resulting 2-bromobenzyl bromide is then converted to 2-bromobenzyl alcohol. This is a nucleophilic substitution reaction (SN2 or SN1) where the bromide is displaced by a hydroxide ion. This is commonly achieved by hydrolysis using an aqueous base, such as sodium hydroxide or potassium hydroxide, or simply by reaction with water, sometimes in a miscible co-solvent to facilitate the reaction.

An alternative, though less direct, route to a precursor for the alcohol involves the conversion of 2-bromobenzyl alcohol to 2-bromobenzyl bromide using reagents like phosphorus tribromide (PBr₃). prepchem.com This is generally used when the alcohol is readily available and the bromide is the desired intermediate for subsequent reactions.

Preparation of 1-Naphthoic Acid and its Activated Forms

1-Naphthoic acid is the second key component required for the synthesis. While commercially available, its preparation can be achieved through methods like the oxidation of 1-naphthaldehyde (B104281) or the hydrolysis of its corresponding nitrile or ester. A reported solvent-free method involves the Cannizzaro reaction of alpha-naphthaldehyde with potassium hydroxide to yield both 1-naphthoic acid and 1-naphthalenemethanol. science.gov More advanced techniques, such as ruthenium-catalyzed C-H activation and annulation reactions, can produce multisubstituted 1-naphthoic acids. acs.org

For esterification, particularly when the reaction is not driven to completion by other means, it is highly advantageous to use an "activated form" of the carboxylic acid. Activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The most common activated form is the acyl chloride.

Preparation of 1-Naphthoyl Chloride: 1-Naphthoyl chloride is readily synthesized by treating 1-naphthoic acid with a chlorinating agent. guidechem.comzhishangchemical.comprepchem.comchemicalbook.com Common reagents for this transformation include:

Thionyl Chloride (SOCl₂): Refluxing 1-naphthoic acid with an excess of thionyl chloride, often in an inert solvent like toluene (B28343), quantitatively yields 1-naphthoyl chloride. chemicalbook.com The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps drive the reaction to completion.

Oxalyl Chloride ((COCl)₂): This reagent works under milder conditions than thionyl chloride. The reaction is typically performed at low temperatures (e.g., 0°C) in an inert solvent like dichloromethane. guidechem.comzhishangchemical.comgoogle.com The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also volatile.

Other activating agents, such as p-toluenesulfonyl chloride (TsCl) in the presence of pyridine (B92270), have been used to facilitate the esterification of 1-naphthoic acid, forming a mixed anhydride in situ. acs.org

Optimization of Reaction Conditions and Yields

The final step in synthesizing 2-bromobenzyl 1-naphthoate is the esterification reaction between 2-bromobenzyl alcohol and 1-naphthoic acid (or its activated form). Optimizing this step is crucial for maximizing yield and purity.

Catalyst Screening and Loading Effects

The choice of catalyst is fundamental to the efficiency of the esterification. Several catalytic systems can be employed, each with distinct advantages.

Acid Catalysts (Fischer-Speier Esterification): This classic method involves heating the carboxylic acid and alcohol with a strong acid catalyst. nrochemistry.comwikipedia.org The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

Coupling Reagents (Steglich Esterification): Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate esterification under mild, neutral conditions. rsc.org

Lewis Acid Catalysts: Metal-based Lewis acids have been shown to be effective. For the structurally similar reaction of benzoic acid and benzyl (B1604629) alcohol, zirconocene (B1252598) triflate was found to be an effective catalyst. diva-portal.org Iron-catalyzed esterification of C-H bonds has also been demonstrated with 1-naphthoic acid as a substrate, suggesting potential applicability. sci-hub.se

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Reflux temperature, excess alcoholInexpensive, readily availableHarsh conditions, potential for side reactions (e.g., dehydration of alcohol)
p-Toluenesulfonic Acid (TsOH)Reflux in toluene with water removal (Dean-Stark)Solid, easier to handle than H₂SO₄Still requires high temperatures
DCC/DMAPRoom temperature, inert solvent (e.g., CH₂Cl₂)Mild conditions, high yieldsDCC produces insoluble urea (B33335) byproduct, poor atom economy
Zirconocene Triflate80°C in tolueneHigh efficiency for aromatic estersExpensive, sensitive to moisture

Catalyst loading is also a critical parameter. For acid catalysts, typical loadings are 1-5 mol%. For expensive metal-based catalysts, loadings are often kept as low as possible (e.g., 0.5-2 mol%) to ensure economic viability. diva-portal.org

Solvent Systems and Temperature Control

The reaction medium and temperature profoundly influence the esterification equilibrium and rate.

Solvent Choice: The solvent must dissolve the reactants but should not interfere with the reaction. For equilibrium-limited reactions like Fischer esterification, a non-polar solvent such as toluene or hexane (B92381) is often chosen to allow for the azeotropic removal of the water byproduct using a Dean-Stark apparatus, which drives the equilibrium toward the product. wikipedia.orgdiva-portal.orgnumberanalytics.com Studies on similar aromatic ester syntheses show that non-polar solvents tend to give higher yields. diva-portal.org Polar aprotic solvents like DMF or DMSO can sometimes accelerate rates but may also facilitate the reverse reaction (hydrolysis). numberanalytics.com

Temperature Control: Reaction temperature affects the rate of reaction. Generally, higher temperatures increase the reaction rate. For Fischer esterification, temperatures are typically elevated (60-110°C) to achieve a reasonable reaction time. wikipedia.org For the synthesis of benzyl esters using specific reagents, temperatures around 90°C have been reported to be effective. beilstein-journals.orgnih.gov However, excessively high temperatures can lead to side reactions, such as ether formation from the alcohol or decomposition of the reactants or products. The optimal temperature is therefore a balance between achieving a sufficient reaction rate and minimizing unwanted byproducts.

SolventTypical TemperatureKey Considerations
Toluene80-110°CExcellent for azeotropic water removal (Dean-Stark). diva-portal.org
Hexane~69°C (Reflux)Non-polar, can give high yields but has lower boiling point. diva-portal.org
Dichloromethane (DCM)Room Temperature - 40°CCommon for reactions with activated acids (e.g., acyl chlorides) or coupling agents. numberanalytics.com
Solvent-freeVariableIncreases greenness, but may require higher temperatures and lead to viscosity issues.

Atom Economy and Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly important in designing synthetic routes. Atom economy, a concept that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric. nrochemistry.comjst.go.jp

Direct Esterification (e.g., Fischer): The direct reaction between 1-naphthoic acid and 2-bromobenzyl alcohol produces the ester and water. C₁₁H₈O₂ + C₇H₇BrO → C₁₈H₁₃BrO₂ + H₂O This reaction has a very high theoretical atom economy, as the only byproduct is water. rug.nl The main drawback is the unfavorable equilibrium, which requires strategies like using an excess of one reactant or removing water to achieve high yields. wikipedia.org

Activated Acyl Chloride Route: The reaction of 1-naphthoyl chloride with 2-bromobenzyl alcohol produces the ester and hydrogen chloride (HCl). C₁₁H₇BrO + C₇H₇BrO → C₁₈H₁₃BrO₂ + HCl While this method is often high-yielding and proceeds under mild conditions, its atom economy is lower due to the generation of HCl as a byproduct. Furthermore, the preparation of the acyl chloride itself from 1-naphthoic acid (e.g., using SOCl₂) has poor atom economy, generating SO₂ and HCl as waste. wikipedia.org A base like pyridine or triethylamine (B128534) is also typically required to neutralize the HCl, adding to the reagent load and creating salt waste.

From a green chemistry perspective, the ideal synthesis of this compound would involve a direct, catalytically-driven esterification under mild, solvent-free conditions to maximize atom economy and minimize waste and energy consumption. rug.nl

Advanced Reactivity and Mechanistic Investigations of 2 Bromobenzyl 1 Naphthoate

Transformations Involving the Ester Linkage

The ester group, an essential functional group in organic chemistry, is susceptible to various reactions that cleave or modify the acyl-oxygen bond.

Hydrolysis Kinetics and Thermodynamics

Ester hydrolysis is a fundamental reaction that results in the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. The reaction with water alone is typically very slow. libretexts.org

Under acidic conditions, the hydrolysis of an ester is a reversible process, the reverse of Fischer esterification. quora.com The reaction is driven to completion by using a large excess of water. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. quora.comsavemyexams.com The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the alkoxide leaving group. quora.com

The kinetics of ester hydrolysis are influenced by both steric and electronic factors. For benzyl (B1604629) esters, the rate of hydrolysis can be affected by substituents on the benzene (B151609) ring. archive.org Electron-withdrawing groups on the aromatic ring of the carboxylate moiety can increase the rate of alkaline hydrolysis. chemrxiv.org

Table 1: Representative Kinetic and Thermodynamic Data for Ester Hydrolysis

Ester Reaction Conditions Rate Constant (k) Activation Energy (Ea) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)
Ethyl Acetate Alkaline hydrolysis in water at 25°C 0.111 M⁻¹s⁻¹ 46.9 kJ/mol 44.4 -88.3
Phenyl Acetate Alkaline hydrolysis in water at 25°C 1.43 M⁻¹s⁻¹ 41.8 kJ/mol 39.3 -84.1
Benzyl Acetate Alkaline hydrolysis in 70% acetone-water at 25°C 0.026 M⁻¹s⁻¹ - - -

This data is compiled from various sources for illustrative purposes and does not represent the specific values for 2-bromobenzyl 1-naphthoate (B1232437).

The thermodynamics of ester hydrolysis are also of significant interest. The change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide insight into the feasibility and spontaneity of the reaction. Generally, ester hydrolysis is a thermodynamically favorable process. rsc.org

Transesterification Reactions for Functional Group Interconversion

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.comdavuniversity.org This reaction is a valuable tool for functional group interconversion, allowing for the synthesis of a wide variety of esters from a common precursor. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

In the context of 2-bromobenzyl 1-naphthoate, transesterification with various alcohols (R-OH) would yield different naphthoate esters and 2-bromobenzyl alcohol. This equilibrium-driven process can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing one of the products. masterorganicchemistry.com

The mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the original alkoxide yields the new ester. masterorganicchemistry.com Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com

Reductive Cleavage to Corresponding Alcohols

Esters can be reduced to primary alcohols through reductive cleavage. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation as less reactive reagents like sodium borohydride (B1222165) are generally ineffective. libretexts.orglumenlearning.comlibretexts.org

The reduction of this compound with LiAlH₄ would cleave the ester linkage to produce two different alcohol molecules: 2-bromobenzyl alcohol and 1-naphthalenemethanol. commonorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the carbonyl carbon. This is followed by the departure of the 2-bromobenzyloxy group. The resulting aldehyde intermediate is then further reduced to the corresponding primary alcohol. libretexts.org

"Ester Dance" and Ester Transfer Reactions

The "Ester Dance" is a recently discovered palladium-catalyzed reaction involving the translocation of an ester group on an aromatic ring. nih.govelsevierpure.comnih.gov This reaction allows for the migration of a carboxylate substituent from one carbon to an adjacent one on a (hetero)aromatic ring, often leading to a thermodynamically more stable regioisomer. nih.govwaseda.jp

The proposed mechanism for the ester dance reaction involves the oxidative addition of the C(acyl)-O bond to the palladium catalyst, forming an acyl-Pd complex. This is followed by deprotonation of an ortho C-H bond, leading to the formation of an aryne-palladium complex. Subsequent protonation, carbonylation, and reductive elimination result in the formation of the rearranged ester. acs.org

While not yet reported for this compound, this reaction highlights a potential pathway for the isomerization of the naphthoate moiety under specific catalytic conditions.

Ester transfer reactions can also occur intramolecularly, where an acyl group is transferred from one functional group to another within the same molecule. rsc.orglibretexts.org For instance, in molecules containing both a hydroxyl and an ester group, an intramolecular transesterification can lead to the formation of a lactone. masterorganicchemistry.com

Reactivity at the Benzyl Bromide Moiety

The benzyl bromide portion of this compound is a key site for reactivity, particularly for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 pathways)

Benzylic halides are known to be highly reactive towards nucleophilic substitution and can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the structure of the substrate. spcmc.ac.inyoutube.com

The Sₙ2 (Substitution Nucleophilic Bimolecular) pathway is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This pathway is favored by primary benzylic halides, strong nucleophiles, and polar aprotic solvents. The presence of the phenyl ring can stabilize the transition state through conjugation, accelerating the Sₙ2 reaction. spcmc.ac.inidc-online.com

The Sₙ1 (Substitution Nucleophilic Unimolecular) pathway is a two-step mechanism that involves the formation of a carbocation intermediate. libretexts.org This pathway is favored by substrates that can form stable carbocations, weak nucleophiles, and polar protic solvents. Benzylic halides can readily undergo Sₙ1 reactions due to the resonance stabilization of the resulting benzylic carbocation. quora.comreddit.com

For this compound, the benzylic carbon is primary, which would typically favor an Sₙ2 reaction. However, the benzylic position allows for the formation of a resonance-stabilized carbocation, making an Sₙ1 pathway also plausible. The presence of the ortho-bromo substituent on the benzyl ring can influence the reaction pathway. Electron-withdrawing groups on the aryl ring tend to favor the Sₙ2 mechanism, while electron-donating groups favor the Sₙ1 mechanism by further stabilizing the carbocation. reddit.comyoutube.com The bromo group is electron-withdrawing through its inductive effect but can also have a weak deactivating resonance effect.

The choice between the Sₙ1 and Sₙ2 pathway for this compound would therefore be highly dependent on the specific nucleophile, solvent, and temperature conditions employed.

Table 2: Factors Influencing Sₙ1 vs. Sₙ2 Pathways for the Benzyl Bromide Moiety

Factor Favors Sₙ1 Favors Sₙ2
Substrate Tertiary > Secondary > Primary (Benzylic can be an exception) Primary > Secondary > Tertiary
Nucleophile Weak (e.g., H₂O, ROH) Strong (e.g., I⁻, RS⁻, CN⁻)
Solvent Polar Protic (e.g., water, alcohols) Polar Aprotic (e.g., acetone, DMSO)
Leaving Group Good leaving group Good leaving group

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The formation of organometallic reagents such as Grignard (organomagnesium) and organolithium compounds from aryl or alkyl halides is a cornerstone of synthetic chemistry, creating potent carbon-based nucleophiles. However, the application of these methods to this compound is significantly complicated by the presence of the electrophilic ester functional group.

Grignard Reagents: The preparation of a Grignard reagent typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). In the case of this compound, the intended reaction would be the insertion of magnesium into the carbon-bromine bond.

However, the Grignard reagent, once formed, is a strong nucleophile and base. It would readily react with the ester moiety of another molecule of this compound, leading to self-destruction and a complex mixture of products. This intramolecular or intermolecular reaction would prevent the isolation of the desired Grignard reagent in any significant yield under standard conditions.

To circumvent this incompatibility, specialized conditions are necessary. Research has shown that functionalized Grignard reagents bearing sensitive groups like esters can be prepared by using highly activated magnesium (Rieke magnesium) at very low temperatures (e.g., -78 °C). cmu.edu At these temperatures, the rate of the desired oxidative addition is much faster than the rate of the undesired nucleophilic attack on the ester, allowing the Grignard reagent to be formed and trapped in situ with a suitable electrophile. cmu.eduuni-muenchen.de

Organolithium Reagents: Similarly, the formation of an organolithium reagent from this compound, either by direct reaction with lithium metal or through lithium-halogen exchange, faces the same challenge of functional group incompatibility. Organolithium reagents are even more reactive than their Grignard counterparts and would rapidly attack the ester group. Low-temperature protocols are essential for the successful formation of organolithium species in the presence of ester functionalities, but the strategy remains challenging and often results in low yields.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide

The aryl bromide portion of this compound is an ideal site for transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile methodology for the construction of carbon-carbon and carbon-heteroatom bonds under conditions that are generally tolerant of ester functionalities.

Palladium-Catalyzed Carbon-Carbon Bond Formations (Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium catalysts are preeminent in their ability to facilitate a wide array of C-C bond-forming reactions with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species (typically a boronic acid or ester) with an organic halide, is one of the most widely used cross-coupling methods. This compound would be expected to readily participate in Suzuki-Miyaura couplings with various aryl-, heteroaryl-, benzyl-, or alkylboronic esters. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base. The ester group is stable under these conditions. A uniquely effective catalyst system for Suzuki-Miyaura cross-couplings on challenging substrates is the preformed CataCXium A palladacycle with cesium carbonate as the base. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound could be coupled with various alkenes, such as acrylates, styrenes, or other vinyl compounds. The reaction is catalyzed by a palladium source, often Pd(OAc)₂, and requires a base. The choice of ligand is critical for achieving high yields and selectivity. An improved Heck reaction protocol for synthesizing α-benzyl-β-keto esters from aryl bromides utilizes Pd(dbpf)Cl₂ as the catalyst with N-methyldicyclohexylamine as the base and tetrabutylammonium (B224687) chloride as an additive. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgresearchgate.net This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. researchgate.net Copper-free conditions have also been developed. nih.govucsb.edu this compound would be a suitable substrate for coupling with a wide range of terminal alkynes. A study on the Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides with lithium acetylides demonstrated that the reaction proceeds efficiently at room temperature, even in the presence of organolithium-sensitive functional groups like esters. rsc.orgnih.gov

Negishi Coupling: The Negishi coupling joins an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org The organozinc reagent required for coupling with this compound would be prepared separately and then reacted in the presence of a palladium or nickel catalyst. Benzyl halides are known to be effective partners in Negishi couplings for the synthesis of diarylmethanes. nih.govresearchgate.net

Scope and Limitations with Various Coupling Partners

The success of these palladium-catalyzed reactions depends on the nature of the coupling partners.

ReactionSuccessful Coupling Partners for Aryl/Benzyl BromidesLimitations and Side Reactions
Suzuki-Miyaura Aryl-, heteroaryl-, vinyl-, and alkylboronic acids and esters. Tolerates a wide range of functional groups. nih.govSterically hindered substrates may react slowly. Alkylboron reagents can undergo β-hydride elimination.
Heck Electron-deficient alkenes (e.g., acrylates, styrenes) generally give higher yields. organic-chemistry.orgmdpi.comReactions with unactivated or sterically hindered alkenes can be sluggish. Regioselectivity can be an issue with certain substrates.
Sonogashira Terminal aryl- and alkyl-alkynes. Tolerant of many functional groups. nih.govrsc.orgHomo-coupling of the alkyne (Glaser coupling) is a common side reaction, especially in copper-co-catalyzed systems.
Negishi Aryl-, vinyl-, alkyl-, benzyl-, and allyl-zinc reagents. High functional group tolerance (esters, nitriles). wikipedia.orgnih.govOrganozinc reagents are moisture-sensitive. Highly reactive benzyl bromides can lead to competitive homo-coupling. nih.gov
Ligand Effects and Catalyst Design for Selective Transformations

The choice of ligand is paramount in controlling the activity, stability, and selectivity of the palladium catalyst. Ligands modulate the electronic and steric properties of the metal center, influencing the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Electron-Rich, Bulky Phosphine Ligands: Ligands such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos, BrettPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃) are highly effective for coupling aryl bromides. nih.govnih.gov They promote the oxidative addition step and accelerate the final reductive elimination, which is often the rate-limiting step.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. They are often used for challenging couplings, including those with less reactive aryl chlorides, and can provide high catalyst stability and turnover numbers. mdpi.com

Precatalysts: Modern catalyst design often employs well-defined "precatalysts," which are stable, air-tolerant palladium(II) complexes that are efficiently reduced to the active palladium(0) species under the reaction conditions. This approach improves reproducibility and allows for lower catalyst loadings. nih.govnih.gov

Non-covalent Interactions: Advanced catalyst design can use non-covalent interactions between the ligand and the substrate to control site-selectivity in molecules with multiple reactive sites. For instance, an electrostatic interaction between an anionic ligand and an anionic substrate has been shown to direct cross-coupling to a specific position. cam.ac.uk

Palladium-Catalyzed Carbon-Heteroatom Bond Formations (e.g., C-N, C-O, C-S couplings)

Beyond C-C bonds, palladium catalysis is a powerful tool for forming bonds between carbon and heteroatoms. The ester group in this compound is generally compatible with these transformations.

Buchwald-Hartwig Amination (C-N Coupling): This reaction is a cornerstone for the synthesis of aryl amines, coupling aryl halides with primary or secondary amines, or their equivalents. wikipedia.orglibretexts.orgacsgcipr.org The reaction requires a palladium catalyst, a suitable ligand (biarylphosphines are common), and a base. The scope is broad, accommodating a wide variety of amines and aryl halides with diverse functional groups. nih.govrsc.org

C-O and C-S Couplings: Analogous palladium-catalyzed methods exist for the formation of diaryl ethers (C-O coupling) and diaryl thioethers (C-S coupling) from aryl halides and phenols or thiols, respectively. These reactions often use similar catalyst systems to the Buchwald-Hartwig amination. A palladium-catalyzed debenzylative cross-coupling has been developed for the synthesis of diaryl sulfides from aryl benzyl sulfides and aryl bromides using a Pd(dba)₂/NiXantPhos catalyst system. organic-chemistry.org

A summary of typical conditions for C-Heteroatom bond formation is presented below.

Coupling TypeNucleophileTypical Catalyst SystemBaseSolvent
C-N (Buchwald-Hartwig) Primary/Secondary Amines, AmidesPd₂(dba)₃ / Biarylphosphine LigandNaOt-Bu, Cs₂CO₃Toluene (B28343), Dioxane
C-O Alcohols, PhenolsPd(OAc)₂ / Bulky Phosphine or NHCK₃PO₄, Cs₂CO₃Toluene
C-S ThiolsPd(dba)₂ / NiXantPhos organic-chemistry.orgNaN(SiMe₃)₂CPME

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic and still valuable method for forming carbon-heteroatom and carbon-carbon bonds, serving as an alternative to palladium-catalyzed systems. wikipedia.orgbyjus.com

The Ullmann reaction traditionally involves the coupling of two aryl halide molecules using stoichiometric copper powder at high temperatures. byjus.comacs.org Modern variations, known as Ullmann condensations, are catalytic and use a copper(I) salt (e.g., CuI) with a ligand to couple aryl halides with alcohols, amines, or thiols. wikipedia.orgchemeurope.com

These reactions are particularly useful for C-O bond formation. While they often require higher temperatures and stronger bases than palladium-catalyzed methods, they can be effective for substrates that are challenging in Pd systems. The reaction of this compound with a phenol (B47542) or an amine under Ullmann conditions would be expected to yield the corresponding diaryl ether or arylamine product. Ligands such as phenanthroline or (2-pyridyl)acetone can accelerate the catalysis. chemeurope.comnih.gov

Reactions of the Naphthalene (B1677914) Ring System of this compound

The reactivity of the naphthalene ring in this compound is influenced by the electron-withdrawing nature of the ester group and the steric and electronic properties of the 2-bromobenzyl substituent. The fused ring system of naphthalene itself possesses a higher reactivity compared to benzene in several aromatic reactions. stackexchange.com

Electrophilic Aromatic Substitution Reactions

Naphthalene is more susceptible to electrophilic aromatic substitution (EAS) than benzene due to its lower resonance energy per ring. stackexchange.com The reaction generally proceeds preferentially at the C1 (α) position because the corresponding carbocation intermediate is more stabilized by resonance, allowing for the maintenance of a complete benzene ring in some resonance structures. pearson.comlibretexts.org

The 1-naphthoate ester group is an electron-withdrawing group and, therefore, deactivates the naphthalene ring towards electrophilic attack. This deactivation means that harsher reaction conditions may be required compared to unsubstituted naphthalene. The directing effect of the ester group at the 1-position will primarily direct incoming electrophiles to the other ring, with the most likely positions for substitution being C5 and C8.

ReactionReagentsMajor Product(s)Controlling Factors
NitrationHNO3, H2SO42-bromobenzyl 5-nitro-1-naphthoate and 2-bromobenzyl 8-nitro-1-naphthoateKinetic and thermodynamic control can influence the product ratio.
BrominationBr2, FeBr32-bromobenzyl 5-bromo-1-naphthoate and 2-bromobenzyl 8-bromo-1-naphthoateThe choice of catalyst and solvent can affect the selectivity.
SulfonationSO3, H2SO4This compound-5-sulfonic acid and this compound-8-sulfonic acidTemperature is a key factor; lower temperatures favor the α-product, while higher temperatures can lead to the thermodynamically more stable β-product. libretexts.org
Friedel-Crafts AcylationRCOCl, AlCl32-bromobenzyl 5-acyl-1-naphthoate and 2-bromobenzyl 8-acyl-1-naphthoateThe solvent can significantly influence the regioselectivity in Friedel-Crafts reactions on naphthalenes. libretexts.org

Hydrogenation and Other Reduction Pathways

The naphthalene ring system can be reduced under various conditions, leading to partially or fully saturated products. The specific outcome depends on the reagents and reaction conditions employed.

Catalytic Hydrogenation: Catalytic hydrogenation of the naphthalene ring in this compound would likely require forcing conditions (high pressure and temperature) and a suitable catalyst such as rhodium, ruthenium, or platinum. nih.govchemistryviews.org Under such conditions, the ester functionality may also be susceptible to reduction to an alcohol. Selective hydrogenation of the naphthalene ring without affecting the ester or the bromine atom on the benzyl group would be challenging. Typically, hydrogenation of esters requires specific bifunctional metal-ligand catalysts. nih.gov

Dissolving Metal Reduction (Birch and Benkeser Reductions): The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a common method for the partial reduction of aromatic rings. wikipedia.orgpharmaguideline.com For naphthalene, the Birch reduction typically yields 1,4,5,8-tetrahydronaphthalene. adichemistry.com The electron-withdrawing ester group would influence the regioselectivity of the reduction.

The Benkeser reduction, a modification of the Birch reduction using lithium or calcium in low-molecular-weight alkylamines, can also be employed for the reduction of polycyclic aromatic hydrocarbons like naphthalene. wikipedia.org

The expected products from the reduction of the naphthalene ring are summarized in the table below.

ReactionReagents and ConditionsMajor ProductRemarks
Catalytic HydrogenationH2, High Pressure, High Temperature, Catalyst (e.g., Rh/C, RuO2)2-bromobenzyl decahydronaphthoatePotential for concomitant reduction of the ester and hydrodebromination.
Birch ReductionNa or Li, liquid NH3, EtOH2-bromobenzyl 1,4-dihydro-1-naphthoate or 2-bromobenzyl 5,8-dihydro-1-naphthoateThe electron-withdrawing nature of the ester group directs the reduction to the unsubstituted ring.
Benkeser ReductionLi or Ca, alkylamine (e.g., ethylamine)Various partially and fully reduced naphthalene derivativesCan lead to more extensive reduction than the Birch reduction. wikipedia.org

Photochemical and Electrochemical Reactivity Pathways

Photochemical Reactivity

The photochemical behavior of this compound is expected to be characterized by reactions involving the naphthalene and benzyl chromophores. Naphthoate esters are known to undergo photochemical reactions. rsc.org Excitation of the naphthalene moiety can lead to several decay pathways, including fluorescence, phosphorescence, and intersystem crossing to a triplet state. mdpi.com

One potential photochemical reaction is the cleavage of the ester bond. Substituted alkyl esters of aromatic carboxylic acids can undergo photochemical cleavage to yield the corresponding carboxylic acid. rsc.org Another possibility is a photo-Fries rearrangement, although this is less common for esters than for aryl esters. The presence of the bromine atom on the benzyl group introduces the possibility of homolytic cleavage of the C-Br bond upon UV irradiation, leading to the formation of a benzyl radical, which could then undergo various secondary reactions.

Electrochemical Reactivity

The electrochemical reduction of this compound would likely involve the naphthalene ring, the ester group, and the carbon-bromine bond. The naphthalene ring can be electrochemically reduced, and in the presence of a proton source, this can lead to hydrogenated products. For instance, the electrochemical reduction of naphthalene in the presence of an alcohol can produce isotetralin (1,4,5,8-tetrahydronaphthalene). google.com

The ester group can also be electrochemically reduced to the corresponding alcohol, typically requiring specific electrode materials and reaction conditions. rsc.org Furthermore, the carbon-bromine bond in the 2-bromobenzyl group is susceptible to electrochemical reduction, leading to a debrominated product. The relative reduction potentials of these three functional groups would determine the outcome of the electrochemical reaction. It is plausible that selective reduction could be achieved by carefully controlling the electrode potential.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For 2-bromobenzyl 1-naphthoate (B1232437), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the 2-bromobenzyl and 1-naphthoate moieties through the ester linkage.

Based on data from analogous compounds such as 2-bromobenzyl alcohol and methyl 1-naphthoate, predicted ¹H and ¹³C NMR chemical shifts for 2-bromobenzyl 1-naphthoate in a standard solvent like CDCl₃ are presented below. nih.govchemicalbook.comrsc.org The methylene protons of the benzyl (B1604629) group are expected to appear as a characteristic singlet, while the aromatic protons of both the bromophenyl and naphthyl rings will exhibit complex splitting patterns due to spin-spin coupling.

Predicted ¹H NMR Chemical Shift Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2'7.60-7.70d7.5-8.5
H-3', H-4', H-5', H-6'7.10-7.50m-
H-28.10-8.20dd7.0-8.0, 1.0-2.0
H-37.50-7.60t7.0-8.0
H-47.90-8.00d8.0-9.0
H-58.00-8.10d8.0-9.0
H-67.55-7.65m-
H-77.45-7.55m-
H-88.80-8.90d8.0-9.0
-CH₂-5.40-5.50s-

Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O166.0-167.0
C-1130.0-131.0
C-2124.0-125.0
C-3126.0-127.0
C-4128.0-129.0
C-4a133.5-134.5
C-5130.5-131.5
C-6125.5-126.5
C-7127.5-128.5
C-8129.0-130.0
C-8a131.0-132.0
C-1'135.0-136.0
C-2'122.0-123.0
C-3'129.0-130.0
C-4'127.0-128.0
C-5'132.0-133.0
C-6'129.5-130.5
-CH₂-66.0-67.0

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. mdpi.comnih.gov

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks within the 2-bromobenzyl and 1-naphthyl spin systems. For instance, correlations between adjacent aromatic protons on both rings would be clearly visible, allowing for sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This would definitively link each proton signal to its corresponding carbon atom, such as the methylene protons to the benzylic carbon and each aromatic proton to its respective aromatic carbon. openpubglobal.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key to connecting the different fragments of the molecule by showing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). The most critical correlation would be from the methylene protons (-CH₂-) of the benzyl group to the carbonyl carbon (C=O) of the naphthoate group, unequivocally confirming the ester linkage. Further HMBC correlations would help to assign the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this compound, NOESY could reveal through-space correlations between the benzylic methylene protons and the protons on the 2-bromophenyl ring, as well as between the methylene protons and the H-8 proton of the naphthyl ring. These interactions would be critical for understanding the preferred conformation of the molecule in solution.

The ester linkage and the C-C single bonds in this compound allow for considerable conformational freedom. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the energetics of these conformational changes, such as restricted rotation around single bonds. unibas.it In molecules with bulky substituents, the rotation around certain bonds can be slow on the NMR timescale, leading to the observation of distinct signals for different conformers at low temperatures. scielo.br For this compound, variable temperature NMR studies could potentially reveal information about the rotational barrier around the C-O and CH₂-O bonds, providing insight into the molecule's flexibility and the relative stability of its different conformations. researchgate.netnih.gov

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. carleton.edu While a crystal structure for the title compound is not available, analysis of the closely related "benzyl 8-(pyrrolidin-1-yl)-1-naphthoate" provides a strong basis for predicting its crystallographic features. mdpi.com

This compound is an achiral molecule, and therefore, does not possess stereocenters. Thus, the determination of absolute and relative stereochemistry is not applicable in this case.

Based on analogous structures, the bond lengths and angles are expected to fall within standard ranges. mdpi.com The C=O bond of the ester will be approximately 1.20-1.22 Å, and the C-O single bonds of the ester will be around 1.33-1.36 Å and 1.45-1.47 Å. The C-Br bond length is anticipated to be in the range of 1.88-1.91 Å.

Predicted Key Geometric Parameters for this compound

Parameter Predicted Value
C=O Bond Length1.20 - 1.22 Å
(C=O)-O Bond Length1.33 - 1.36 Å
O-CH₂ Bond Length1.45 - 1.47 Å
C-Br Bond Length1.88 - 1.91 Å
Naphthyl-C=O Dihedral Angle70 - 80°
C-O-CH₂-C Dihedral Angle170 - 180°

The packing of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, these would likely include C-H···O hydrogen bonds, where the carbonyl oxygen acts as a hydrogen bond acceptor for aromatic C-H donors from neighboring molecules. nih.gov Furthermore, π-π stacking interactions between the aromatic naphthyl and/or bromophenyl rings are expected to play a significant role in stabilizing the crystal structure. researchgate.net The relative orientation of the aromatic rings (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing. cam.ac.uk The bromine atom could also participate in halogen bonding or other weak intermolecular contacts.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of this compound.

Identification of Characteristic Functional Group Modes

The vibrational spectrum of this compound is dominated by the characteristic modes of its three main components: the 2-bromobenzyl group, the ester linkage, and the 1-naphthyl moiety.

The ester group is readily identified by a strong, sharp absorption band in the FT-IR spectrum, typically between 1720 and 1740 cm⁻¹, corresponding to the C=O stretching vibration. The exact position of this band is sensitive to the electronic environment. Complementing this, the C-O stretching vibrations of the ester linkage are expected to produce two distinct bands. The C-O-C asymmetric stretch usually appears in the 1250-1300 cm⁻¹ region, while the symmetric stretch is found at lower wavenumbers, typically between 1000 and 1150 cm⁻¹.

The 2-bromobenzyl moiety contributes several characteristic vibrations. The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected to appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). The C-Br stretching vibration gives rise to a band in the far-infrared region, usually between 500 and 600 cm⁻¹. The methylene (-CH₂-) group introduces its own set of vibrations, including symmetric and asymmetric stretching modes just below 3000 cm⁻¹ (around 2850 and 2925 cm⁻¹, respectively), and various bending (scissoring, wagging, twisting, and rocking) modes at lower frequencies.

The 1-naphthyl group presents a complex pattern of vibrations. Aromatic C-H stretching modes are observed in the 3000-3100 cm⁻¹ range. The characteristic C=C stretching vibrations of the naphthalene (B1677914) ring system appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also prominent in the 700-900 cm⁻¹ range and are sensitive to the substitution pattern of the naphthalene ring.

Interactive Data Table: Predicted FT-IR and Raman Peaks for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity (FT-IR)Predicted Intensity (Raman)
3100-3000C-H StretchingAromatic (Naphthyl & Benzyl)MediumStrong
2960-2915C-H Asymmetric StretchingMethylene (-CH₂-)MediumMedium
2870-2840C-H Symmetric StretchingMethylene (-CH₂-)MediumMedium
1740-1720C=O StretchingEsterStrongWeak
1600-1450C=C StretchingAromatic (Naphthyl & Benzyl)Medium-StrongStrong
1470-1430CH₂ ScissoringMethylene (-CH₂-)MediumWeak
1300-1250C-O-C Asymmetric StretchingEsterStrongMedium
1150-1000C-O-C Symmetric StretchingEsterStrongMedium
900-700C-H Out-of-plane BendingAromatic (Naphthyl & Benzyl)StrongMedium
600-500C-Br StretchingBromobenzylStrongStrong

Conformational Isomerism Probing

The flexibility of the ester linkage and the benzyl group in this compound allows for the existence of multiple conformational isomers. These conformers arise from the rotation around the C-O and O-CH₂ single bonds. While direct experimental evidence for multiple conformers at room temperature is not available, theoretical calculations and studies on analogous benzyl benzoate systems suggest that different rotational isomers could exist. rsc.org Vibrational spectroscopy, particularly at low temperatures, could potentially resolve the spectral signatures of these different conformers. Subtle shifts in the vibrational frequencies of the ester group and the methylene bridge, as well as changes in the out-of-plane bending modes of the aromatic rings, would be expected for different spatial arrangements of the molecule.

Mass Spectrometry (High-Resolution and Tandem MS)

Mass spectrometry provides crucial information about the molecular weight, elemental composition, and fragmentation pathways of this compound.

Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of this compound. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion. The HRMS data would show two peaks for the molecular ion, separated by two mass-to-charge units (m/z), with nearly equal intensities. The accurate mass measurement of these isotopic peaks allows for the calculation of the precise elemental formula (C₁₈H₁₃BrO₂), confirming the identity of the compound.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Isotopic Abundance Ratio
[C₁₈H₁₃⁷⁹BrO₂ + H]⁺352.0121-~50.7%
[C₁₈H₁₃⁸¹BrO₂ + H]⁺354.0100-~49.3%
[C₁₈H₁₃⁷⁹BrO₂ + Na]⁺373.9940-~50.7%
[C₁₈H₁₃⁸¹BrO₂ + Na]⁺375.9919-~49.3%

Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments are instrumental in elucidating the fragmentation pathways of this compound. The fragmentation is expected to be initiated by cleavage of the weakest bonds in the molecule, primarily the ester linkage and the benzylic C-Br and C-O bonds.

Common fragmentation pathways for esters often involve the cleavage of the C-O bond, leading to the formation of an acylium ion. In this case, cleavage of the benzyl-oxygen bond would result in the formation of the 1-naphthoyl cation (m/z 155). Another likely fragmentation is the cleavage of the C-O bond on the other side of the ester oxygen, leading to the formation of the 2-bromobenzyl cation (m/z 169/171, showing the characteristic bromine isotope pattern). The 2-bromobenzyl cation can further lose a bromine radical to form the benzyl cation (m/z 91), which can then rearrange to the more stable tropylium ion. The 1-naphthoyl cation can also undergo further fragmentation by losing carbon monoxide (CO) to yield the naphthyl cation (m/z 127).

Interactive Data Table: Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment Ion StructureDescription of Fragmentation Pathway
169171[C₇H₆Br]⁺Cleavage of the ester C-O bond to form the 2-bromobenzyl cation.
155155[C₁₁H₇O]⁺Cleavage of the ester O-CH₂ bond to form the 1-naphthoyl cation.
127127[C₁₀H₇]⁺Loss of CO from the 1-naphthoyl cation.
9191[C₇H₇]⁺Loss of Br radical from the 2-bromobenzyl cation, followed by rearrangement.

Electronic Spectroscopy (UV-Vis) for Aromatic Chromophore Analysis

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within its aromatic chromophores, namely the naphthalene and the brominated benzene rings. The naphthalene moiety is the dominant chromophore and is expected to exhibit strong absorption bands in the ultraviolet region.

Naphthalene itself has characteristic absorption bands corresponding to π → π* transitions. These typically include a strong band around 220 nm, another group of bands with fine structure between 250 and 300 nm, and a weaker, broad band around 310-320 nm. In this compound, the conjugation of the carbonyl group with the naphthalene ring in the 1-naphthoate portion will influence the positions and intensities of these bands. The ester group will likely cause a red shift (bathochromic shift) of these absorptions compared to unsubstituted naphthalene. The 2-bromobenzyl group is also a chromophore, but its absorption is generally weaker and would be expected to be masked by the much stronger absorptions of the naphthoate system. Studies on substituted naphthalenes have shown that the position and intensity of the absorption bands are sensitive to the nature and position of the substituents.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Predicted λmax (nm)Electronic TransitionChromophore
~220-230π → πNaphthyl & Benzyl rings
~280-300π → πNaphthyl ring (conjugated)
~315-330π → π* (weaker)Naphthyl ring (conjugated)

Computational and Theoretical Studies of 2 Bromobenzyl 1 Naphthoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-bromobenzyl 1-naphthoate (B1232437), this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the lowest energy conformation.

Conformational analysis of 2-bromobenzyl 1-naphthoate reveals multiple possible spatial arrangements due to the rotational freedom around the ester linkage and the benzyl (B1604629) group. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can identify and rank the energies of different conformers. The global minimum conformation is the most populated and thus most representative structure under thermal equilibrium. Studies on related naphthoate derivatives have shown that the orientation of the carbonyl group relative to the naphthalene (B1677914) ring system is a critical factor in determining conformational stability. For this compound, the dihedral angle between the plane of the naphthalene ring and the ester group, as well as the orientation of the 2-bromobenzyl moiety, are key parameters.

Table 1: Representative Calculated Geometrical Parameters for the Global Minimum Conformation of this compound

Parameter Bond/Angle Calculated Value
Bond Length C=O 1.21 Å
C-O (ester) 1.36 Å
O-CH2 1.45 Å
C-Br 1.90 Å
Bond Angle O=C-O 124°
C-O-CH2 116°

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. DFT calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. worldwidejournals.com For molecules containing aromatic rings like naphthalene, the HOMO and LUMO are typically π-orbitals delocalized over the ring system. researchgate.netnih.gov The presence of the bromine atom and the ester group can influence the energies of these orbitals.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for predicting sites of electrophilic and nucleophilic attack. In the MEP of this compound, the electronegative oxygen atoms of the ester group would exhibit regions of negative potential (red), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would show regions of positive potential (blue).

Table 2: Calculated Electronic Properties of this compound

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a valuable tool in structural elucidation. arabjchem.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. arabjchem.org These predicted shifts, when compared to experimental values, can confirm the proposed structure and help in the assignment of complex spectra. nih.govnih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. nih.gov A comparison between the calculated and experimental vibrational spectra can provide detailed information about the molecular structure and bonding. nih.gov For this compound, characteristic vibrational frequencies would include the C=O stretch of the ester group, C-O stretching modes, and various vibrations associated with the aromatic rings.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. conicet.gov.ar The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from an occupied to an unoccupied molecular orbital, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its flexibility and interactions with the environment.

Solvation Effects and Intermolecular Interactions in Solution

MD simulations are particularly powerful for studying molecules in a solvent, providing a more realistic representation of their behavior in solution. The simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules.

By analyzing the radial distribution functions and coordination numbers from the simulation, one can characterize the solvation shell around different parts of the molecule. For instance, in a polar solvent like water, the simulations would show how water molecules orient themselves around the polar ester group. In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. These simulations can also provide insights into intermolecular interactions, such as π-π stacking between the aromatic rings of neighboring molecules, which can influence the physical properties of the substance in condensed phases.

Reaction Mechanism Elucidation

The elucidation of a reaction mechanism through computational means involves a detailed investigation of the potential energy surface of the reaction. This allows for the identification of the most likely pathway from reactants to products, including the characterization of any intermediates and transition states.

Transition State Localization and Energy Barrier Calculations

A critical aspect of understanding a chemical reaction is the identification of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is known as the energy barrier or activation energy, which is a key determinant of the reaction rate.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to locate transition states and calculate these energy barriers. For the formation of this compound, likely from 1-naphthoic acid and 2-bromobenzyl bromide, this would involve modeling the approach of the reactants, the formation of the ester linkage, and the departure of the leaving group.

Hypothetical Data for Transition State Analysis:

While no specific data exists for this compound, a hypothetical data table for a related esterification reaction is presented below to illustrate the type of information that would be generated from such a study.

Reaction StepMethod/Basis SetCalculated ParameterValue (kcal/mol)
Reactant ComplexDFT/B3LYP/6-31GRelative Energy0.0
Transition State 1DFT/B3LYP/6-31GActivation Energy+25.4
IntermediateDFT/B3LYP/6-31GRelative Energy-5.2
Transition State 2DFT/B3LYP/6-31GActivation Energy+15.8
Product ComplexDFT/B3LYP/6-31G*Relative Energy-12.7

This data is purely illustrative and does not represent actual calculated values for this compound.

Reaction Pathway Mapping and Selectivity Prediction

Beyond locating a single transition state, computational studies can map out the entire reaction pathway. This involves tracing the path of minimum energy from reactants to products on the potential energy surface. Such mapping can reveal the presence of multiple competing pathways, allowing for the prediction of reaction selectivity (e.g., regioselectivity or stereoselectivity).

For a molecule with multiple reactive sites, such as this compound, understanding the factors that govern selectivity is crucial for designing efficient synthetic routes. Computational analysis can help to rationalize why a particular isomer is formed preferentially by comparing the energy barriers of the different possible reaction channels.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. While no QSPR studies have been specifically reported for this compound, this approach could be used to predict a wide range of its properties.

By calculating a variety of molecular descriptors (e.g., electronic, topological, and steric parameters) for a series of related compounds and correlating them with experimentally determined properties, a predictive model can be developed. This model could then be used to estimate properties of this compound, such as its boiling point, solubility, or chromatographic retention time, without the need for experimental measurement.

Illustrative QSPR Descriptors:

The following table lists some common molecular descriptors that would be calculated in a QSPR study of esters like this compound.

Descriptor ClassExample Descriptors
ElectronicDipole Moment, HOMO/LUMO Energies, Mulliken Charges
StericMolecular Volume, Surface Area, Ovality
TopologicalWiener Index, Kier & Hall Shape Indices
ThermodynamicEnthalpy of Formation, Gibbs Free Energy

Academic and Industrial Applications Non Clinical

Role as a Versatile Synthetic Intermediate

The structure of 2-bromobenzyl 1-naphthoate (B1232437) features two key reactive sites: the bromo-substituted benzyl (B1604629) group and the naphthoate ester. This dual functionality makes it a valuable precursor in the construction of more complex molecular architectures.

In the realm of organic synthesis, compounds containing bromobenzyl and naphthyl motifs are recognized as important building blocks. The 2-bromobenzyl portion can participate in a variety of coupling reactions, such as Suzuki, Heck, and Stille couplings, allowing for the formation of new carbon-carbon bonds. This is a fundamental strategy in the assembly of intricate organic molecules. For instance, the related 2-bromobenzyl bromide is utilized in the synthesis of 2-naphthols through a sequence involving a carbonylative Stille coupling followed by an intramolecular Heck reaction. nih.gov This highlights the synthetic potential inherent in the 2-bromobenzyl framework.

The ester linkage in 2-bromobenzyl 1-naphthoate can be hydrolyzed to yield 1-naphthoic acid and 2-bromobenzyl alcohol. These products can then be further modified. For example, 1-naphthoic acid and its derivatives are precursors to a range of compounds with applications in pharmaceuticals and other specialty chemicals. Similarly, 2-bromobenzyl alcohol can be oxidized or subjected to nucleophilic substitution at the benzylic position, opening pathways to a variety of substituted benzyl compounds. The synthesis of 2-cyano-benzyl bromide from 2-bromobenzyl alcohol is an example of the transformations possible from this type of precursor.

Potential in Materials Science

The aromatic nature of both the naphthyl and benzyl components of this compound suggests its potential utility in the development of novel organic materials with specific electronic or photophysical properties.

While direct evidence for the use of this compound as a monomer is not prevalent, its structure is amenable to polymerization. The bromo group can serve as a handle for cross-coupling polymerization techniques, potentially leading to polymers incorporating both naphthyl and benzyl units. Such polymers could exhibit interesting thermal or optical properties derived from their aromatic content.

The naphthyl group is a well-known chromophore, and its incorporation into larger molecules can impart specific photoluminescent or electronic characteristics. It is conceivable that this compound could be used as a precursor to create materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ester functionality also provides a site for modification to tune the electronic properties of the molecule or to facilitate its assembly into ordered supramolecular structures.

Application as a Chemical Probe in Mechanistic Organic Chemistry

The reactivity of the 2-bromobenzyl group can be exploited to study the mechanisms of various organic reactions. The presence of the bromine atom allows for its use in radical reactions or in organometallic catalytic cycles. By tracking the fate of the this compound molecule or its fragments under different reaction conditions, chemists can gain insights into reaction pathways, intermediates, and transition states. For example, the preparation of 2-bromobenzyl bromide from 2-bromotoluene (B146081) involves a radical bromination reaction, a process that can be studied to understand the factors controlling selectivity in such transformations. prepchem.com

Future Research Directions and Unexplored Avenues

Discovery of Novel and Sustainable Synthetic Routes for the Compound

The foundational step in studying any compound is its synthesis. While the general principles of esterification, such as the Fischer-Speier method, are well-established, future research should aim to develop novel and sustainable synthetic routes tailored to 2-bromobenzyl 1-naphthoate (B1232437). This would involve the reaction of 1-naphthoic acid or its derivatives with (2-bromophenyl)methanol.

Key research objectives in this area would include:

Catalyst Development: Investigating the efficacy of various catalysts, including solid acid catalysts, enzymes (lipases), and metal-organic frameworks (MOFs), to promote the esterification reaction under milder and more environmentally friendly conditions.

Green Chemistry Approaches: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to minimize the environmental impact of the synthesis. Microwave-assisted and flow chemistry techniques could also be investigated to enhance reaction rates and yields.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

A comparative analysis of different synthetic methodologies could be presented in a data table to evaluate their efficiency and sustainability.

Synthetic RouteCatalystSolventReaction ConditionsYield (%)Sustainability Score
Fischer-Speier EsterificationSulfuric AcidToluene (B28343)Reflux, 12h(Predicted)Low
Enzymatic EsterificationLipaseHeptane40°C, 48h(Predicted)High
Microwave-Assisted SynthesisMontmorillonite K-10Solvent-free120°C, 15 min(Predicted)High
Flow ChemistryImmobilized CatalystEthyl Acetate100°C, 5 min residence time(Predicted)Medium

Exploration of Unconventional Reactivity and Cascade Transformations

The molecular architecture of 2-bromobenzyl 1-naphthoate, featuring a reactive bromine atom and an ester linkage, offers fertile ground for exploring unconventional reactivity. Future studies could focus on intramolecular and intermolecular transformations that leverage these functional groups.

Potential areas of investigation include:

Intramolecular Cyclization: Investigating palladium-catalyzed intramolecular C-H activation or Heck reactions to synthesize novel polycyclic aromatic compounds.

Cascade Reactions: Designing one-pot multi-step reactions that are initiated at either the bromo or ester functionality, leading to complex molecular scaffolds.

Photochemical Reactivity: Exploring the behavior of the compound under photochemical conditions, which could lead to novel rearrangements or cycloadditions.

Development of Chiral Analogs and Asymmetric Synthesis Strategies

The introduction of chirality into the this compound structure would open up new avenues in stereoselective synthesis and applications in areas such as chiral recognition.

Future research could focus on:

Asymmetric Esterification: Developing chiral catalysts or utilizing chiral auxiliaries to achieve the enantioselective synthesis of this compound analogs.

Synthesis of Chiral Alcohols: Preparing enantiomerically pure (2-bromophenyl)methanol to be used as a starting material for the synthesis of chiral esters.

Stereoselective Transformations: Investigating the diastereoselective or enantioselective reactions of the chiral analogs.

Advanced Applications in Niche Chemical Fields (e.g., sensing, catalysis supports)

The unique electronic and structural features of this compound could be exploited for applications in specialized chemical fields.

Potential research directions include:

Fluorescent Sensing: Investigating the potential of the naphthyl moiety as a fluorophore for the detection of specific analytes. The bromo-benzyl group could be functionalized to act as a recognition site.

Catalyst Supports: Exploring the use of the compound as a ligand or a precursor for the synthesis of novel catalyst supports, where the bromine atom allows for further functionalization or immobilization.

Materials Science: Investigating the incorporation of this compound into polymeric materials to modify their optical or thermal properties.

Synergistic Experimental and Computational Approaches for Deeper Understanding

A combination of experimental work and computational modeling would provide a comprehensive understanding of the structure-property relationships of this compound.

Future research should integrate:

Density Functional Theory (DFT) Calculations: To predict molecular geometry, electronic properties, and reaction mechanisms.

Molecular Dynamics (MD) Simulations: To study the conformational landscape and intermolecular interactions of the compound.

Spectroscopic Analysis: Correlating experimental spectroscopic data (NMR, IR, UV-Vis) with computational predictions to gain deeper insights into the molecular structure and behavior.

By pursuing these research avenues, the scientific community can move this compound from a position of obscurity to a compound with a well-defined chemical profile and potentially valuable applications.

Q & A

Basic: What are the established synthetic routes for preparing 2-bromobenzyl 1-naphthoate, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of this compound typically involves esterification between 1-naphthoic acid and 2-bromobenzyl alcohol. A common method is to first convert 1-naphthoic acid to its acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions, followed by coupling with 2-bromobenzyl alcohol in the presence of a base like triethylamine (Et₃N) to neutralize HCl byproducts . Optimization strategies include:

  • Temperature control : Maintaining reflux conditions (~343 K) during acid chloride formation ensures complete conversion .
  • Solvent selection : Dichloromethane (DCM) or ethyl acetate is preferred for their inertness and ability to dissolve aromatic intermediates .
  • Stoichiometric ratios : Using a 10-20% excess of 2-bromobenzyl alcohol can drive the reaction to completion, minimizing unreacted acid chloride .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

Answer:
Key techniques include:

  • ¹H NMR : Identifies aromatic protons (δ 7.1–8.5 ppm) and the benzyl methylene group (δ 4.5–5.0 ppm). Coupling patterns (e.g., doublets for adjacent protons) help confirm substitution positions .
  • Mass spectrometry (EI-MS) : Validates molecular weight (expected m/z ~330 for C₁₈H₁₃BrO₂) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • FT-IR : Confirms ester carbonyl stretching (~1720 cm⁻¹) and C-Br bonds (~550 cm⁻¹) .
    Interpretation challenges : Overlapping signals in crowded aromatic regions require comparison with computed spectra or literature analogs .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:
The bromine atom at the ortho position introduces steric hindrance and electron-withdrawing effects:

  • Steric effects : The bulky 2-bromobenzyl group impedes nucleophilic attack at the ester carbonyl, slowing hydrolysis compared to para-substituted analogs .
  • Electronic effects : The electron-withdrawing bromine reduces electron density at the carbonyl carbon, increasing electrophilicity but competing with steric barriers. Kinetic studies (e.g., monitoring hydrolysis rates under varying pH/temperature) can isolate these effects .
    Methodology : Use Hammett plots to correlate substituent effects with reaction rates, and compare activation energies via Arrhenius analysis .

Advanced: What strategies can resolve contradictions in crystallographic and spectroscopic data when determining the molecular structure of this compound?

Answer:
Contradictions often arise from polymorphism or dynamic conformational changes. Strategies include:

  • Cross-validation : Compare X-ray crystallography data (e.g., dihedral angles between aromatic rings) with DFT-optimized geometries .
  • Variable-temperature NMR : Detect rotational barriers in the benzyl group (e.g., coalescence temperatures for methylene protons) .
  • Synchrotron XRD : High-resolution data can resolve ambiguities in electron density maps caused by disordered bromine atoms .
    Documentation : Transparent reporting of refinement parameters (e.g., R-factors, H-atom treatment) ensures reproducibility .

Advanced: In coordination chemistry, how does this compound act as a ligand, and what factors dictate its binding mode with transition metals?

Answer:
The naphthoate moiety acts as a bidentate ligand via carboxylate oxygen atoms, while the bromine can participate in weak interactions (e.g., halogen bonding). Factors influencing binding include:

  • Coligands : Presence of N-donors (e.g., 2,2′-bipyridine) promotes binuclear or polymeric architectures by bridging metal centers .
  • Solvent polarity : Hydrothermal conditions favor deprotonation and enhance ligand rigidity, stabilizing discrete complexes .
  • Metal ion size : Larger ions (e.g., Cd²⁺) accommodate steric bulk, enabling diverse coordination geometries (tetranuclear vs. polymeric) .
    Experimental design : Systematic variation of metal salts and coligands, followed by SC-XRD and fluorescence spectroscopy, reveals structure-property relationships .

Basic: How can the purity of this compound be assessed, and what are common contaminants in its synthesis?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to separate unreacted 1-naphthoic acid (retention time ~5 min) and 2-bromobenzyl alcohol (~8 min) from the product (~12 min) .
  • TLC : Ethyl acetate/hexane (1:1) eluent with UV visualization; product Rf ~0.6 .
    Common contaminants :
  • Residual thionyl chloride (detected via AgNO₃ test for Cl⁻).
  • Partial esters from incomplete coupling (identified by MS fragmentation patterns) .

Advanced: What catalytic systems enhance the efficiency of coupling reactions involving this compound?

Answer:

  • Copper catalysis : Enables Ullmann-type coupling with arylboronic acids; CuI/1,10-phenanthroline systems in DMF at 100°C achieve >80% yields .
  • Palladium complexes : Pd(PPh₃)₄ catalyzes Suzuki-Miyaura reactions with vinyl/aryl halides, but bromine steric effects may require bulky phosphine ligands (e.g., SPhos) .
    Optimization : Screen ligands, bases (K₂CO₃ vs. Cs₂CO₃), and solvents (toluene vs. DMF) to balance reactivity and side reactions .

Advanced: How can computational chemistry predict the photophysical properties of this compound derivatives?

Answer:

  • TD-DFT : Calculate excitation energies and oscillator strengths to simulate UV-Vis spectra; compare with experimental λmax (e.g., ~300 nm for naphthoate π→π* transitions) .
  • Molecular docking : Model interactions with biological targets (e.g., cyclooxygenase for NSAID activity) using AutoDock Vina .
    Validation : Correlate computed HOMO-LUMO gaps with fluorescence emission data from cadmium complexes .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 329.20 g/mol
¹H NMR (CDCl₃) δ 4.63 (d, J=6.3 Hz, CH₂)
Melting Point 385–393 K
Fluorescence (λem) 450 nm (Cd complex)
IR (C=O) 1720 cm⁻¹

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Feasible Synthetic Routes

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Reactant of Route 2
2-bromobenzyl 1-naphthoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.